molecular formula C8H4Cl2N2O B7854143 2,6-dichloro-1H-quinazolin-4-one

2,6-dichloro-1H-quinazolin-4-one

Cat. No.: B7854143
M. Wt: 215.03 g/mol
InChI Key: SHJZIBHISYWVLR-UHFFFAOYSA-N
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Description

2,6-Dichloro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by chlorine substituents at the 2- and 6-positions of the quinazolinone core. The dichloro substitution in this compound enhances its electron-withdrawing properties and lipophilicity, which may influence its binding affinity to biological targets and metabolic stability.

Properties

IUPAC Name

2,6-dichloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZIBHISYWVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone ring . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst to achieve the desired product through a tandem C(sp2)–H amination and annulation process .

Industrial Production Methods

Industrial production of 2,6-dichloro-1H-quinazolin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones with potential biological activities. For example, substitution with amines can lead to the formation of aminoquinazolinones, which may exhibit enhanced anticancer properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazolinones (H1-Antihistaminic Agents)
  • Example Compounds :
    • 4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones
    • 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones
  • Key Differences: Structural: Incorporation of a triazole ring fused to the quinazolinone core, along with benzyl or phenyl substituents. Functional: These compounds exhibit potent H1-antihistaminic activity, attributed to the triazole ring enhancing receptor binding affinity and selectivity .
  • Comparison: Unlike 2,6-dichloro-1H-quinazolin-4-one, triazoloquinazolinones prioritize aromatic and bulky substituents for histamine receptor interaction. The dichloro derivative’s simpler structure may favor different targets, such as kinases or enzymes sensitive to halogenated motifs.
Benzoquinazolinone Derivatives (BQCA Analogs)
  • Example Compound: 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (Benzoquinazolinone 12)
  • Key Differences: Structural: A benzo-fused quinazolinone core with a pyridinyl-pyrazole side chain. Functional: Exhibits high functional potency as a positive allosteric modulator of muscarinic receptors, derived from BQCA (benzylquinolone carboxylic acid) .
  • This structural feature likely enhances its interaction with allosteric receptor sites.
Halogen-Substituted Quinazolin-4-one Derivatives
  • Example Compounds :
    • 3-(2,6-Dichloro-phenyl)-5-methyl-3H-quinazolin-4-one
    • 3-(2,6-Difluoro-phenyl)-5-methyl-3H-quinazolin-4-one
  • Key Differences: Substituents: Dichloro- vs. difluoro-phenyl groups at the 3-position, with additional methyl and purine-derived side chains.
  • Comparison: The 2,6-dichloro substitution on the phenyl ring in these analogs mirrors the electronic effects of the 2,6-dichloro groups on the quinazolinone core in the target compound. Both substitutions are strategic for optimizing target engagement in kinase or nucleotide-binding proteins.

Comparative Analysis Table

Compound Class Core Structure Key Substituents Biological Activity Reference
2,6-Dichloro-1H-quinazolin-4-one Quinazolinone 2,6-dichloro Potential kinase/enzyme inhibition
Triazoloquinazolinones Triazoloquinazolinone Triazole ring, benzyl/phenyl groups H1-antihistaminic agents
Benzoquinazolinone 12 Benzo[h]quinazolinone Pyridinyl-pyrazole side chain Muscarinic receptor modulation
Halogenated Phenyl Derivatives Quinazolinone 3-(2,6-dihalo-phenyl), methyl Nucleotide-binding protein targets

Research Findings and Implications

  • Electron-Withdrawing Effects : Chlorine substituents in 2,6-dichloro-1H-quinazolin-4-one enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. This contrasts with fluorine’s smaller size and lower lipophilicity in difluoro analogs .
  • Pharmacological Diversity: While triazoloquinazolinones target histamine receptors, the dichloro derivative’s simpler structure may prioritize kinase inhibition, akin to FDA-approved quinazoline-based drugs like gefitinib .
  • Synthetic Flexibility: The quinazolinone scaffold allows modular substitution, enabling tailored bioactivity. For example, benzo-fused derivatives () achieve high potency through extended aromatic systems, whereas halogenation optimizes target selectivity .

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